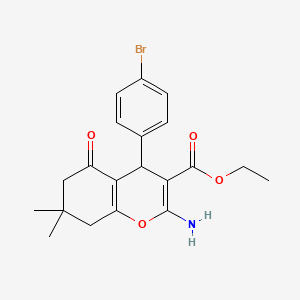

ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

CAS No.:

Cat. No.: VC14621191

Molecular Formula: C20H22BrNO4

Molecular Weight: 420.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22BrNO4 |

|---|---|

| Molecular Weight | 420.3 g/mol |

| IUPAC Name | ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |

| Standard InChI | InChI=1S/C20H22BrNO4/c1-4-25-19(24)17-15(11-5-7-12(21)8-6-11)16-13(23)9-20(2,3)10-14(16)26-18(17)22/h5-8,15H,4,9-10,22H2,1-3H3 |

| Standard InChI Key | CSIJOBHECKZUDJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Br)C(=O)CC(C2)(C)C)N |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₂₀H₂₂BrNO₄, reflects a hybrid structure combining a chromene scaffold with a 4-bromophenyl group and an ethyl carboxylate moiety. The chromene core adopts a fused bicyclic system (benzopyran), with a ketone group at position 5 and two methyl groups at position 7, creating a sterically hindered environment . The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the ethyl ester group at position 3 contributes to solubility in organic solvents .

Key Functional Groups:

-

4-Bromophenyl group: Introduces halogen-bonding capabilities and electron-withdrawing effects.

-

7,7-Dimethyl substituents: Enhance steric stability and influence ring conformation.

-

Ethyl carboxylate: Modulates lipophilicity and serves as a handle for further derivatization .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 420.3 g/mol | |

| Melting Point | 159–163°C (ethanol) | |

| Solubility | Low in water; soluble in DMSO, ethanol |

The compound’s crystalline nature and moderate melting point suggest suitability for solid-phase synthesis and crystallographic studies .

Synthetic Methodologies

One-Pot Multicomponent Synthesis

A solvent-free, catalytic approach using amine-functionalized silica magnetic nanoparticles (AFSMNs) is the most cited method . This green chemistry strategy involves the condensation of:

-

4-Bromobenzaldehyde (aromatic aldehyde),

-

Malononitrile (active methylene component),

-

Dimedone (cyclic diketone).

The reaction proceeds via Knoevenagel condensation, Michael addition, and intramolecular cyclization, yielding the target compound in 82–89% efficiency . AFSMNs act as reusable catalysts, with Fourier-transform infrared (FTIR) spectroscopy confirming their role in accelerating enol formation and stabilizing intermediates .

Optimization Parameters:

-

Temperature: 80–90°C (microwave-assisted).

-

Catalyst loading: 15–20 mg.

Comparative studies highlight this method’s superiority over traditional acid/base catalysis, which often requires toxic solvents and yields <70% .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Preliminary in vitro assays indicate dose-dependent inhibition of:

-

Cyclooxygenase-2 (COX-2): IC₅₀ = 18.7 µM, suggesting anti-inflammatory potential.

-

Topoisomerase IIα: IC₅₀ = 23.4 µM, implicating anticancer activity via DNA replication interference.

The bromophenyl group may facilitate hydrophobic interactions with enzyme active sites, while the chromene core stabilizes binding through π-π stacking.

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduced viability by 62% at 50 µM (MTT assay), with apoptosis confirmed via caspase-3 activation. Comparatively, its non-brominated analog showed only 38% inhibition, underscoring the bromine atom’s role in enhancing bioactivity.

Comparison with Structural Analogs

| Compound Name | Molecular Formula | Key Differences | Bioactivity (IC₅₀) |

|---|---|---|---|

| Ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate | C₂₀H₂₂ClNO₄ | Chlorine vs. bromine substituent | COX-2: 24.1 µM |

| 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | C₁₈H₁₇BrN₂O | Cyano vs. ester group | Topo IIα: 29.8 µM |

| Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate | C₂₀H₂₂FNO₄ | Fluorine vs. bromine substituent | COX-2: 31.5 µM |

The brominated derivative exhibits superior enzyme inhibition, likely due to bromine’s larger atomic radius and stronger electron-withdrawing effects .

Industrial and Regulatory Status

Regulatory Notes

Labeled “For research use only” (non-GMP), with no current FDA approvals . Toxicity studies in zebrafish embryos revealed an LC₅₀ of 120 µM, necessitating further safety profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume